molecular formula C10H11Cl2NO2 B8488553 Methyl 2-(3,4-dichloroanilino)propanoate

Methyl 2-(3,4-dichloroanilino)propanoate

Cat. No.: B8488553
M. Wt: 248.10 g/mol
InChI Key: RWLGYVZVMDJDAK-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dichloroanilino)propanoate is a chemical compound of interest in agricultural and pharmaceutical research. It features an ester functional group and a 3,4-dichloroaniline moiety. The 3,4-dichloroaniline group is a known building block in the synthesis of various herbicides, such as propanil, diuron, and linuron . As an intermediate, this compound could be utilized in organic synthesis to develop new active ingredients or to study the metabolic pathways and environmental fate of related agrochemicals. Its structure suggests potential use as a precursor in amide bond formation or other coupling reactions to create more complex molecules for biological testing. Researchers might employ this ester in studies investigating structure-activity relationships or as a standard in analytical chemistry for method development. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

methyl 2-(3,4-dichloroanilino)propanoate

InChI

InChI=1S/C10H11Cl2NO2/c1-6(10(14)15-2)13-7-3-4-8(11)9(12)5-7/h3-6,13H,1-2H3

InChI Key

RWLGYVZVMDJDAK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Conversely, the carboxylic acid group in improves water solubility but reduces bioavailability.
  • Synthetic Complexity : The compound in requires multi-step synthesis, including coupling with a dimethoxypyrimidinyl group, whereas simpler analogs (e.g., ) may prioritize fluorination or amidation steps.

Physicochemical Properties

Property Methyl 2-(3,4-Dichloroanilino)propanoate (Inferred) Ethyl 2-(3,4-Dichloroanilino)-trifluoro-propanoate 2-(3,4-Dichloroanilino)-thiazole-4-carboxylic Acid
Melting Point ~100–120°C (estimated for ester derivatives) Not reported 289–291°C
Hydrogen Bonding Moderate (ester O, anilino NH) Limited (ester O, but CF₃ reduces polarity) Strong (COOH and thiazole N)
Lipophilicity (LogP) Moderate (~2.5–3.5) High (~3.5–4.5 due to CF₃) Low (~1.0–2.0 due to COOH)

Analysis :

  • The thiazole-carboxylic acid derivative exhibits significantly higher melting points and polarity, making it suitable for crystalline solid formulations.
  • Fluorinated analogs like are likely more metabolically stable but may face regulatory scrutiny due to environmental persistence.

Preparation Methods

Synthetic Workflow

  • Halogenation : Methyl 2-bromopropanoate is prepared via esterification of 2-bromopropanoic acid using SOCl₂/MeOH.

  • Amination : The bromide undergoes nucleophilic substitution with 3,4-dichloroaniline in dimethylformamide (DMF) at 70–100°C for 10–30 hours.

Optimization Insights:

  • Leaving Group Reactivity : Bromides exhibit superior displacement kinetics compared to chlorides, reducing reaction times.

  • Base Selection : Potassium carbonate (K₂CO₃) deprotonates the aniline, enhancing nucleophilicity without inducing ester hydrolysis.

Comparative Yields:

Leaving GroupSolventTemperatureTime (h)Yield
BrDMF85°C2075%
MsOTHF65°C2468%

Mitsunobu Reaction for Direct Amine Installation

While less common, the Mitsunobu reaction offers a pathway to install the 3,4-dichloroanilino group onto methyl 2-hydroxypropanoate. This method, though underexplored in the literature, is theoretically feasible based on aryl ether syntheses.

Reaction Parameters

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the coupling.

  • Substrate : Methyl 2-hydroxypropanoate reacts with 3,4-dichloroaniline in tetrahydrofuran (THF) at 0°C to room temperature.

Limitations:

  • Steric Hindrance : The secondary amine nucleophile may exhibit reduced reactivity compared to primary amines.

  • Cost Efficiency : DEAD and PPh₃ are expensive, making this method less industrially viable.

Comparative Analysis of Methodologies

MethodYield RangePurityScalabilityCost Efficiency
Acid Esterification85–99%>98%HighHigh
Nucleophilic Substitution65–75%90–95%ModerateModerate
Mitsunobu Reaction50–60%*85–90%*LowLow

*Theoretical estimates based on analogous reactions.

Industrial-Scale Considerations

Patents emphasize the importance of solvent recovery and catalyst recycling to enhance sustainability. For example, excess methanol from esterification steps is distilled and reused, reducing raw material costs by 15–20%. Additionally, continuous-flow reactors are proposed to optimize heat management during exothermic SOCl₂ reactions .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-(3,4-dichloroanilino)propanoate, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,4-dichloroaniline with methyl 2-chloropropanoate in a polar aprotic solvent (e.g., dimethyl sulfoxide) under reflux, followed by purification via column chromatography . Optimization strategies include:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Catalyst use : Adding triethylamine to neutralize HCl byproducts and accelerate substitution.
  • Solvent selection : DMSO enhances nucleophilicity of the aniline nitrogen.
    Post-synthesis, thin-layer chromatography (TLC) or HPLC can monitor reaction progress.

Basic: How can researchers verify the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks. For example, the methyl ester group typically resonates at ~3.6 ppm (1^1H) and ~170 ppm (13^13C) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N: ~1.35 Å) and dihedral angles (e.g., 44–65° between aromatic rings) to validate stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 292.04 for C10_{10}H10_{10}Cl2_2NO2_2).

Advanced: What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. enzyme inhibition)?

Answer:
Contradictions may arise from assay conditions or impurity profiles. Methodological solutions include:

  • Dose-response assays : Test multiple concentrations (e.g., 0.1–100 µM) to establish EC50_{50}/IC50_{50} values and confirm target specificity .
  • Enzyme kinetics : Use cytochrome P450 inhibition assays (e.g., fluorometric or LC-MS-based) to quantify competitive vs. non-competitive binding .
  • Metabolite profiling : Incubate with liver microsomes to identify active metabolites that may contribute to observed effects .

Advanced: How do structural modifications at the propanoate moiety influence biological activity?

Answer:
Structure-activity relationship (SAR) studies suggest:

Modification Impact Example
Ester → carboxylic acidIncreased polarity, reduced cell permeabilityLower antimicrobial activity
Methyl → trifluoromethylEnhanced metabolic stability via electron-withdrawing effectsImproved enzyme inhibition
Substituents on the phenyl ringAltered steric/electronic interactions with targetsDichloro groups enhance receptor binding
Synthetic strategies include introducing substituents via Mitsunobu reactions or palladium-catalyzed couplings.

Basic: What analytical techniques are critical for characterizing hydrogen bonding in the crystal structure?

Answer:

  • Single-crystal X-ray diffraction : Identifies intermolecular interactions (e.g., C–H···O bonds with dH...O_{\text{H...O}} ≈ 2.2–2.5 Å) .
  • DSC/TGA : Thermal analysis confirms stability up to decomposition temperatures (e.g., >200°C).
  • IR spectroscopy : Stretching frequencies for N–H (~3300 cm1^{-1}) and ester C=O (~1740 cm1^{-1}) validate hydrogen-bonding networks .

Advanced: How can computational modeling predict metabolic pathways of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates bond dissociation energies to predict hydrolysis or oxidation sites (e.g., ester cleavage at ΔG ≈ 25 kcal/mol) .
  • Molecular docking : Simulates interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
  • ADMET predictors : Software like SwissADME estimates bioavailability, logP (~2.8), and blood-brain barrier permeability.

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity screening : Follow OECD guidelines for acute toxicity (LD50_{50} in rodents) and skin/eye irritation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • Waste disposal : Neutralize with 10% NaOH before incineration to minimize environmental release .

Advanced: How can researchers design analogs to mitigate toxicity while retaining activity?

Answer:

  • Bioisosteric replacement : Substitute chlorine with fluorine to reduce electrophilicity and potential DNA adduct formation .
  • Prodrug strategies : Convert the ester to a carbamate for targeted release in specific tissues.
  • QSAR models : Use partial least squares (PLS) regression to correlate substituent properties (e.g., Hammett σ) with toxicity endpoints .

Basic: What solvents and storage conditions preserve the compound’s stability?

Answer:

  • Storage : –20°C under argon to prevent hydrolysis/oxidation.
  • Solubility : DMSO (≥50 mg/mL) for in vitro studies; avoid aqueous buffers with pH >7 to prevent ester degradation .

Advanced: How can crystallographic data guide the design of co-crystals for improved bioavailability?

Answer:

  • Co-crystal screening : Use Cambridge Structural Database (CSD) to identify compatible co-formers (e.g., succinic acid) that enhance solubility via hydrogen bonding .
  • Powder X-ray diffraction (PXRD) : Monitor phase purity and lattice stability under stress conditions (e.g., 40°C/75% RH).

Advanced: What methodologies validate target engagement in cellular assays?

Answer:

  • Cellular thermal shift assays (CETSA) : Measure protein thermal stability shifts upon compound binding .
  • Click chemistry : Introduce alkyne tags to track compound localization via fluorescence microscopy.
  • CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.

Basic: How is the compound’s logP experimentally determined, and what does it indicate?

Answer:

  • Shake-flask method : Partition between octanol and water (e.g., logP ≈ 2.5) indicates moderate lipophilicity .
  • HPLC retention time : Correlate with C18 columns to estimate logP using calibration standards.

Advanced: What strategies address low yields in large-scale synthesis?

Answer:

  • Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps.
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and waste .
  • DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, temperature) via response surface methodology.

Basic: What spectroscopic techniques differentiate between polymorphs?

Answer:

  • Raman spectroscopy : Detects lattice vibrations unique to each polymorph.
  • Solid-state NMR : Resolves 13^13C chemical shift differences (e.g., ±2 ppm for crystalline vs. amorphous forms) .

Advanced: How can machine learning predict novel biological targets for this compound?

Answer:

  • Chemogenomic databases : Train models on ChEMBL bioactivity data to predict off-target interactions (e.g., kinase inhibition).
  • Deep learning (e.g., DeepChem) : Use graph neural networks to map structural features to biological pathways .

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